(3-(Methylsulfonamidomethyl)phenyl)boronic acid
Overview
Description
(3-(Methylsulfonamidomethyl)phenyl)boronic acid is an organic compound with the molecular formula C8H12BNO4S. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylsulfonamidomethyl)phenyl)boronic acid typically involves the reaction of 3-(Methylsulfonamidomethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(3-(Methylsulfonamidomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide are commonly used in the Suzuki-Miyaura coupling reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling reaction, the major product is typically a biaryl compound .
Scientific Research Applications
(3-(Methylsulfonamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-(Methylsulfonamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the inhibition of enzymes that contain active site serine residues, such as proteases . The compound can also participate in the Suzuki-Miyaura coupling reaction, where it acts as a nucleophile in the transmetalation step, forming a carbon-carbon bond with an electrophilic aryl halide .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the methylsulfonamidomethyl group.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group instead of the methylsulfonamidomethyl group.
Uniqueness
(3-(Methylsulfonamidomethyl)phenyl)boronic acid is unique due to the presence of the methylsulfonamidomethyl group, which can enhance its reactivity and specificity in certain reactions. This makes it particularly useful in applications where selective inhibition of enzymes or specific coupling reactions are required .
Properties
IUPAC Name |
[3-(methanesulfonamidomethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-15(13,14)10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSWJJOLFPIDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNS(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624585 | |
Record name | (3-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-39-7 | |
Record name | B-[3-[[(Methylsulfonyl)amino]methyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 850568-39-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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